molecular formula C16H26N2 B8703505 1-(1,1-dimethylethyl)-N-(phenylmethyl)-4-Piperidinamine

1-(1,1-dimethylethyl)-N-(phenylmethyl)-4-Piperidinamine

Cat. No.: B8703505
M. Wt: 246.39 g/mol
InChI Key: GJBODLDMKGHUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-dimethylethyl)-N-(phenylmethyl)-4-Piperidinamine is a useful research compound. Its molecular formula is C16H26N2 and its molecular weight is 246.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

N-benzyl-1-tert-butylpiperidin-4-amine

InChI

InChI=1S/C16H26N2/c1-16(2,3)18-11-9-15(10-12-18)17-13-14-7-5-4-6-8-14/h4-8,15,17H,9-13H2,1-3H3

InChI Key

GJBODLDMKGHUHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(CC1)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-tert-butyl-4-oxopiperidine (3.6 g, 23.1), benzylamine (5.11 ml, 46.8 mmol), acetic acid (1.5 ml) and sodium triacetoxyborohydride (7.38 g, 34.8 mmol) was stirred at ambient for 2 days. Reaction mixture reduced in vacuo, residue partitioned between aqueous K2CO3 and EtOAc. The organic portion was dried (Na2SO4), filtered and reduced in vacuo. The residue was subjected to chromatography using CH2Cl2/MeOH/NH4OH (87/12/1) as the eluent to yield N-benzyl-1-tert-butylpiperidin-4-amine (1.5 g) (LC/MS: Rt 0.45, [M+H]+ 247).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5.11 mL
Type
reactant
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A dichloromethane solution (3 mL) containing 1-tert-butylpiperidin-4-one (COMPOUND PPA-1) (120 mg, 0.77 mmol), benzyl amine (0.17 mL, 1.56 mmol), acetic acid (0.05 mL) and sodium triacetoxy borohydride (246 mg, 1.16 mmol) was stirred for several days. The solution was concentrated and the residue partitioned between aqueous potassium carbonate and ethyl acetate. The organic phase was dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography using CHCl3/MeOH/NH4OH (87/12/1) as eluent to give N-benzyl-1-tert-butylpiperidin-4-amine. Mass spectrum (ESI) 247 (M+1). 1H NMR (500 MHz, CD3OD): δ 1.09(s, 9H); 1.38-1.48(m, 2H); 1.91-1.97(m, 2H); 2.11-2.18(m, 2H); 2.40-2.48(m, 1H); 3.02-3.08(m, 2H); 3.76(s, 2H); 4.87(s, 1H); 7.21-7.26(m, 1H); 7.29-7.36(m, 4H).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
solvent
Reaction Step One

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